molecular formula C10H8F3NO3 B14811140 5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid

5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid

Cat. No.: B14811140
M. Wt: 247.17 g/mol
InChI Key: TWPBRHMMHGNQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid: is a derivative of picolinic acid, characterized by the presence of a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid can be achieved through several synthetic routes. . The reaction conditions typically involve low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets, such as metal ions and enzymes. The compound can bind to zinc finger proteins, altering their structure and function, which can disrupt viral replication and other cellular processes . This binding mechanism is crucial for its biological activities, including its potential antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative with a carboxylic acid group at the 2-position on the pyridine ring.

    6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the cyclopropoxy group.

    5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the cyclopropoxy group.

Uniqueness

5-Cyclopropoxy-6-(trifluoromethyl)picolinic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

5-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-5-1-2-5)4-3-6(14-8)9(15)16/h3-5H,1-2H2,(H,15,16)

InChI Key

TWPBRHMMHGNQIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.